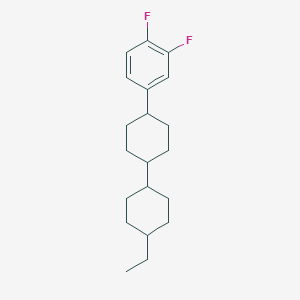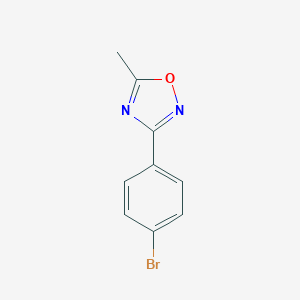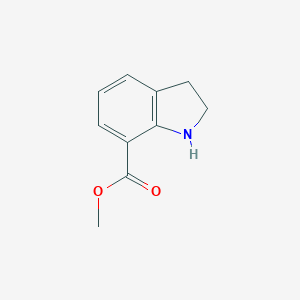
メチルインドリン-7-カルボン酸メチル
概要
説明
Methyl indoline-7-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
科学的研究の応用
Methyl indoline-7-carboxylate has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and drug development.
Biology: Indole derivatives, including methyl indoline-7-carboxylate, have shown potential as antimicrobial and anticancer agents.
Medicine: The compound is explored for its therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Methyl indoline-7-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
作用機序
Target of Action
Methyl indoline-7-carboxylate is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . They bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various changes at the cellular level . These changes can include alterations in cell signaling pathways, gene expression, and metabolic processes .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化学分析
Biochemical Properties
Methyl indoline-7-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are essential for the synthesis of serotonin and other important metabolites. Additionally, methyl indoline-7-carboxylate can bind to nuclear receptors, influencing gene expression and cellular responses .
Cellular Effects
Methyl indoline-7-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, including the activation of the aryl hydrocarbon receptor (AHR) pathway . This activation can lead to changes in gene expression, affecting cellular metabolism and immune responses. Furthermore, methyl indoline-7-carboxylate has been shown to modulate the activity of key metabolic enzymes, impacting cellular energy production and overall cell function .
Molecular Mechanism
The molecular mechanism of methyl indoline-7-carboxylate involves its binding interactions with biomolecules. It can act as an agonist or antagonist for specific receptors, such as AHR . By binding to these receptors, it can either inhibit or activate downstream signaling pathways, leading to changes in gene expression and cellular responses. Additionally, methyl indoline-7-carboxylate can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl indoline-7-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that methyl indoline-7-carboxylate remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to methyl indoline-7-carboxylate has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of methyl indoline-7-carboxylate vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating immune responses and enhancing metabolic function . At high doses, methyl indoline-7-carboxylate can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where specific dosages lead to significant changes in biological activity .
Metabolic Pathways
Methyl indoline-7-carboxylate is involved in several metabolic pathways, including the metabolism of tryptophan . It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, influencing the production of serotonin and other metabolites . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, methyl indoline-7-carboxylate is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution of methyl indoline-7-carboxylate are essential for its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of methyl indoline-7-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that methyl indoline-7-carboxylate exerts its effects in the appropriate cellular context, influencing various biochemical and cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl indoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst. The reaction conditions often include refluxing in acetic acid or other suitable solvents .
Industrial Production Methods
Industrial production of methyl indoline-7-carboxylate may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and efficiency. The choice of solvents, catalysts, and reaction conditions is crucial to ensure scalability and cost-effectiveness .
化学反応の分析
Types of Reactions
Methyl indoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the indoline ring to an indole ring, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the indoline ring, using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include various substituted indoles and indolines, which can be further utilized in the synthesis of complex organic molecules and pharmaceuticals .
類似化合物との比較
Similar Compounds
- Indole-3-carboxylate
- Methyl indole-2-carboxylate
- Indoline-2-carboxylate
Uniqueness
Methyl indoline-7-carboxylate stands out due to its unique substitution pattern on the indoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
methyl 2,3-dihydro-1H-indole-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)8-4-2-3-7-5-6-11-9(7)8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJZMELPOAMWJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555482 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112106-91-9 | |
| Record name | Methyl 2,3-dihydro-1H-indole-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-carboxylic acid,2,3-dihydro-,methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
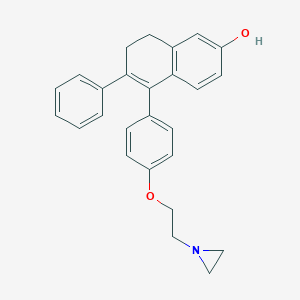
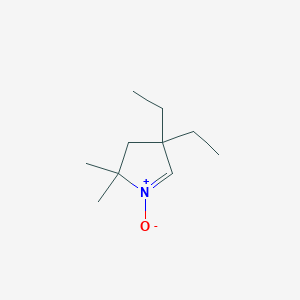
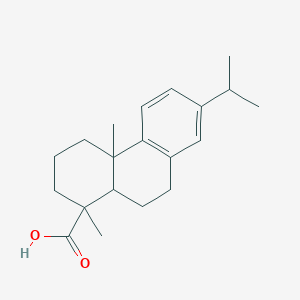


![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)
![1-(Prop-1-en-2-yl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B40742.png)
![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)
